molecular formula C18H22N2O4 B5815649 N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide

N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide

Katalognummer B5815649
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: QWANJRJOTFBCFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide, also known as NEBIVOLOL, is a beta-blocker drug used in the treatment of hypertension and heart failure. It was first synthesized in 1997 and has been approved for use in many countries. NEBIVOLOL is a highly selective beta-1 adrenergic receptor antagonist that has been shown to have vasodilatory properties, making it a unique beta-blocker.

Wirkmechanismus

N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide works by selectively blocking the beta-1 adrenergic receptors in the heart, reducing the heart rate and contractility. It also has vasodilatory properties, which can help to reduce blood pressure. N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide is unique among beta-blockers in that it also stimulates the production of nitric oxide, which further contributes to its vasodilatory effects.
Biochemical and Physiological Effects
N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide has been shown to have a number of biochemical and physiological effects. It reduces heart rate and contractility, which can help to reduce the workload on the heart. It also has vasodilatory properties, which can help to reduce blood pressure. N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide has been shown to increase the production of nitric oxide, which can help to improve endothelial function and reduce oxidative stress. It also has anti-inflammatory properties, which may be beneficial in the treatment of cardiovascular diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide has several advantages for laboratory experiments. It is a highly selective beta-1 adrenergic receptor antagonist, which can help to reduce off-target effects. It also has vasodilatory properties, which can be useful in studying the effects of changes in blood pressure on physiological processes. However, N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide can be difficult to synthesize and purify, which can limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for research on N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide. One area of interest is its potential use in the treatment of other diseases, such as migraine headaches and COPD. Another area of interest is the development of more efficient synthesis methods for N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide, which could increase its availability for research purposes. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide and its potential use in the treatment of cardiovascular diseases.

Synthesemethoden

The synthesis of N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide involves the reaction of 2-methoxy-5-nitrophenylacetic acid with ethyl chloroformate to form the corresponding mixed anhydride. This intermediate is then reacted with (R)-2-amino-1-butanol to give the corresponding amide. The amide is then reduced with sodium borohydride to yield N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide as a racemic mixture. The racemic mixture is then separated into its enantiomers using chiral chromatography.

Wissenschaftliche Forschungsanwendungen

N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide has been extensively studied in clinical trials for its efficacy and safety in the treatment of hypertension and heart failure. It has been shown to have a favorable side effect profile compared to other beta-blockers, making it a popular choice for patients with cardiovascular diseases. N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide has also been studied for its potential use in the treatment of other diseases, such as migraine headaches and chronic obstructive pulmonary disease (COPD).

Eigenschaften

IUPAC Name

N-[5-(2-ethylbutanoylamino)-2-methoxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-4-12(5-2)17(21)19-13-8-9-15(23-3)14(11-13)20-18(22)16-7-6-10-24-16/h6-12H,4-5H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWANJRJOTFBCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.